molecular formula C17H20N2O5S B2674582 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide CAS No. 946322-86-7

3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide

Cat. No.: B2674582
CAS No.: 946322-86-7
M. Wt: 364.42
InChI Key: CNMJGLUOPXVELY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 4,5,6,7-tetrahydrobenzo[c]isoxazole core linked to a 4-methoxyphenylsulfonyl-propanamide moiety.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-12-6-8-13(9-7-12)25(21,22)11-10-16(20)18-17-14-4-2-3-5-15(14)19-24-17/h6-9H,2-5,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMJGLUOPXVELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-methoxyphenyl with a sulfonyl chloride in the presence of a base, followed by the coupling with a tetrahydrobenzo[c]isoxazolyl derivative under appropriate conditions. The final step involves the formation of the propanamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of nitro or bromo derivatives of the aromatic ring.

Scientific Research Applications

3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the isoxazolyl moiety may modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanamide Derivatives
Compound Name Structural Features Biological Activity Source
3-((4-Methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide - 4-Methoxyphenylsulfonyl group
- Tetrahydrobenzoisoxazole core
Undocumented in provided evidence; inferred CNS or enzyme modulation potential based on structural analogs
N-(3,4-Dichlorophenyl)propanamide (Propanil) - Dichlorophenyl substituent
- Simple propanamide backbone
Herbicide (acetyl-CoA carboxylase inhibitor)
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) - Bulky isoxazolyl substituent
- Dimethoxybenzamide group
Cellulose biosynthesis inhibitor (herbicide)

Key Structural Differences :

  • Compared to isoxaben’s bulky isoxazole substituent, the tetrahydrobenzoisoxazole core in the target compound may enhance binding to CNS targets due to increased rigidity .
Tetrahydrobenzoisoxazole-Containing Analogs
Compound Name Structural Features Application Source
N-(2-Methoxy-4-(7-oxo-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)phenyl)-N-(2-oxopropyl)formamide - 7-Oxo-tetrahydrobenzoisoxazole
- Methoxy-phenyl group
Gamma-secretase modulator (Alzheimer’s disease research)
1-(2-Hydroxyphenyl)-3-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propane-1,3-diones - Hydroxyphenyl-ketone substituent
- Tetrahydrobenzoisoxazole core
Synthetic intermediates (no explicit bioactivity reported)

Functional Group Impact :

  • Intermediate compounds like 4a-e () lack bioactive substituents, highlighting the importance of the sulfonyl-propanamide chain in the target molecule for pharmacological relevance.

Biological Activity

3-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications.

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 390.5 g/mol
  • CAS Number : 941908-25-4

The biological activity of this compound is primarily attributed to its interactions with cellular pathways involved in apoptosis and cell cycle regulation. Studies have indicated that derivatives of isoxazole, similar to this compound, can modulate the expression of key proteins involved in these processes.

  • Apoptosis Induction :
    • The compound influences the expression levels of Bcl-2 and p21^WAF-1. Specifically, it has been observed that compounds with similar structures can decrease Bcl-2 levels while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .
  • Cell Cycle Regulation :
    • The increase in p21^WAF-1 levels indicates a potential for inducing cell cycle arrest in cancer cells. This effect could be beneficial for therapeutic strategies aimed at halting tumor proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that:

  • IC50 Values : The IC50 values for related isoxazole derivatives range from 86 to 755 µM, indicating varying degrees of cytotoxicity depending on the specific structure and substituents present .
CompoundIC50 (µM)Mechanism
Isoxazole (3)86Induces apoptosis via Bcl-2 downregulation
Isoxazole (6)755Primarily causes cell cycle arrest

Case Studies

A notable case study investigated the effects of various isoxazole derivatives on HL-60 leukemia cells. The study found that:

  • Expression Analysis : RT-PCR analysis revealed that treatment with isoxazole derivatives led to significant changes in mRNA expression levels associated with apoptosis and cell cycle regulation .

Therapeutic Implications

The promising biological activities of this compound suggest potential applications in cancer therapy. Its ability to induce apoptosis and regulate the cell cycle positions it as a candidate for further development as an anticancer agent.

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